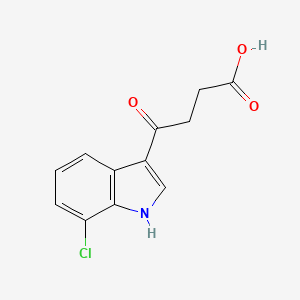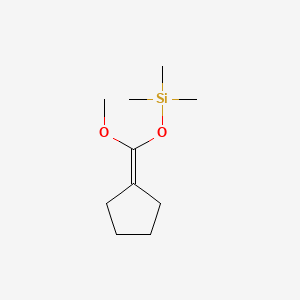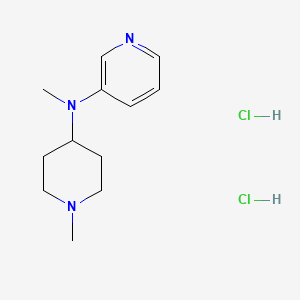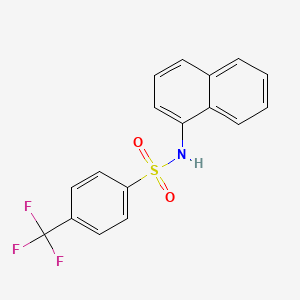
4-(7-Chloro-1H-indol-3-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Chloro-1H-indol-3-yl)-4-oxobutanoic acid is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the reaction of 7-chloroindole with succinic anhydride under acidic or basic conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product . Common reagents used in this synthesis include hydrazine hydrate and phthalic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Chloro-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various substituted indoles and butanoic acid derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4-(7-Chloro-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(7-Chloro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The chloro substituent enhances the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid: This compound shares the indole and chloro substituents but has a more complex structure with additional functional groups.
1H-Indole-3-carbaldehyde: A simpler indole derivative used as a precursor in various synthetic routes.
Uniqueness
4-(7-Chloro-1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
4-(7-chloro-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-9-3-1-2-7-8(6-14-12(7)9)10(15)4-5-11(16)17/h1-3,6,14H,4-5H2,(H,16,17) |
Clave InChI |
GTFDCVBPVHOSGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)

![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
![Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate](/img/structure/B12823264.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)

![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
